Songarosaponin B
Description
Songarosaponin B is a triterpenoidal saponin identified through untargeted LC-HR-MS analysis in Verbascum nigrum. Its tentative structure was proposed based on sequential neutral losses of rhamnosyl, glucosyl, and fucosyl groups, with spectral data matching patterns observed in related saponins like buddlejasaponin I .
Properties
CAS No. |
141544-47-0 |
|---|---|
Molecular Formula |
C54H90O22 |
Molecular Weight |
1091.3 g/mol |
IUPAC Name |
2-[6-[2-[[6a-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-hydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C54H90O22/c1-24-32(59)35(62)38(65)44(69-24)74-41-27(21-56)72-46(40(67)37(41)64)75-42-33(60)25(2)70-47(43(42)76-45-39(66)36(63)34(61)26(20-55)71-45)73-31-11-12-49(5)28(50(31,6)22-57)9-13-51(7)29(49)10-14-54(68)30-19-48(3,4)15-17-53(30,23-58)18-16-52(51,54)8/h10,14,24-47,55-68H,9,11-13,15-23H2,1-8H3 |
InChI Key |
UIZSXQJIIRBFOA-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)CO)CCC7(C6C=CC8(C7(CCC9(C8CC(CC9)(C)C)CO)C)O)C)C)C)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)CO)CCC7(C6C=CC8(C7(CCC9(C8CC(CC9)(C)C)CO)C)O)C)C)C)O)CO)O)O)O |
Synonyms |
3-O-((alpha -L-rhamnopyranosyl(1-4)-beta-D-glucopyranosyl(1-3))-(beta-D-glucopyranosyl(1-2))-beta-D-fucopyranosyl)-olea-11-ene-3,13,23,28-tetrol songarosaponin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Songarosaponins and Related Triterpenoidal Saponins
Key Structural Insights :
- Aglycone Diversity : Songarosaponins A, B, and D share oleanane-type aglycones, whereas Mimengoside B (ursane-type) and Buddlejasaponin IV (varied oxidation states) highlight structural divergence in the triterpene core .
Functional Comparisons
Functional Insights :
- Potency Gradients: Songarosaponin D exhibits stronger NO inhibition (IC₅₀ = 10.4 μM) than Songarosaponin A, suggesting sugar moieties (e.g., fucose) enhance bioavailability or target affinity .
- Cytotoxicity : Songarosaponin D and Buddlejasaponin IV show marked cytotoxicity against cancer lines (e.g., COR-L23), whereas Songarosaponin A/B’s effects remain underexplored .
Pharmacological Implications
- Anti-Inflammatory Potential: this compound’s structural similarity to Songarosaponins A/D suggests shared mechanisms (e.g., NF-κB inhibition), but its efficacy may vary due to glycosylation differences .
- Therapeutic Gaps: Limited data on this compound’s specific activities highlight the need for targeted studies on its cytotoxicity, pharmacokinetics, and immune modulation.
Q & A
Q. What are the validated chromatographic techniques for isolating Songarosaponin B from plant matrices?
Isolation typically involves sequential extraction (e.g., ethanol/water), followed by liquid-liquid partitioning and column chromatography (e.g., silica gel, reversed-phase HPLC). Purity assessment requires tandem techniques like HPLC-ELSD or LC-MS to confirm compound identity and exclude co-eluting impurities .
Q. Which spectroscopic methods are essential for structural elucidation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D experiments like COSY, HSQC, HMBC) is critical for resolving stereochemistry and glycosidic linkages. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate functional groups and molecular formula .
Q. What in vitro assays are routinely used to evaluate this compound’s bioactivity?
Standard assays include cell viability assays (MTT, CCK-8), enzyme inhibition studies (e.g., COX-2, ACE), and antioxidant activity tests (DPPH, FRAP). Dose-response curves should be generated with at least six concentrations to ensure robust IC50/EC50 calculations .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported pharmacological activities of this compound across studies?
Systematic review of experimental conditions (e.g., cell lines, assay protocols, solvent controls) is critical. For example, variations in cytotoxicity may stem from differences in cell passage numbers or serum concentrations . Replicating studies under standardized conditions and applying meta-analytic tools (e.g., random-effects models) can resolve contradictions .
Q. What experimental design considerations are vital for ensuring translatability of this compound’s in vitro findings to in vivo models?
Prioritize pharmacokinetic profiling (e.g., bioavailability, half-life) early in the research pipeline. Use physiologically relevant concentrations derived from plasma exposure data in animal models. Incorporate positive controls (e.g., established drugs with similar mechanisms) to contextualize efficacy .
Q. How should researchers optimize sample size and statistical power for dose-response studies of this compound?
Power analysis (α=0.05, β=0.2) must precede experimentation. For pilot studies, a minimum of n=6 replicates per group is recommended to estimate variance. For multi-arm studies, adjust for multiple comparisons (e.g., Bonferroni correction) to minimize Type I errors .
Q. What strategies mitigate batch-to-batch variability in this compound isolation for reproducible bioactivity studies?
Standardize raw material sourcing (e.g., plant voucher specimens, harvest season) and document extraction parameters (temperature, solvent ratios). Implement quality control checks via HPLC-UV at each purification step .
Q. How can omics approaches (e.g., transcriptomics, metabolomics) enhance mechanistic studies of this compound?
Integrate RNA-seq to identify differentially expressed genes in treated cells and LC-MS-based metabolomics to map metabolic pathway perturbations. Multi-omics data should be analyzed using pathway enrichment tools (e.g., KEGG, Gene Ontology) to prioritize mechanistic hypotheses .
Methodological Guidance for Data Interpretation
Q. What statistical frameworks are appropriate for analyzing time-dependent effects of this compound in longitudinal studies?
Mixed-effects models account for intra-subject variability, while Kaplan-Meier survival analysis is suitable for time-to-event endpoints (e.g., tumor progression). For non-linear responses, use curve-fitting software (e.g., GraphPad Prism) to model EC50 shifts over time .
Q. How should researchers address potential off-target effects of this compound in phenotypic assays?
Employ counter-screening assays against unrelated targets (e.g., kinase panels) and CRISPR/Cas9-based gene knockout models to confirm target specificity. Dose-response congruence across orthogonal assays (e.g., enzymatic vs. cellular) strengthens mechanistic claims .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
